Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is an organic compound that features a prop-2-ynyl group, a 4-fluoroanilino moiety, and a 5-oxopentanoate ester
Scientific Research Applications
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate typically involves the following steps:
Formation of 4-fluoroaniline: This can be achieved by the nitration of fluorobenzene followed by reduction.
Acylation: The 4-fluoroaniline is then acylated with a suitable acyl chloride to form the corresponding amide.
Esterification: The amide is then esterified with prop-2-ynyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The fluorine atom in the 4-fluoroanilino moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted anilines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate involves its interaction with specific molecular targets. The prop-2-ynyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 4-fluoroanilino moiety can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl 5-(4-chloroanilino)-5-oxopentanoate
- Prop-2-ynyl 5-(4-bromoanilino)-5-oxopentanoate
- Prop-2-ynyl 5-(4-methoxyanilino)-5-oxopentanoate
Uniqueness
Prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
prop-2-ynyl 5-(4-fluoroanilino)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-2-10-19-14(18)5-3-4-13(17)16-12-8-6-11(15)7-9-12/h1,6-9H,3-5,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGYKHCUBQMBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CCCC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.